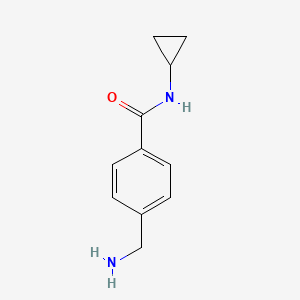

4-(氨甲基)-N-环丙基苯甲酰胺

货号 B1357424

CAS 编号:

789489-39-0

分子量: 190.24 g/mol

InChI 键: HRSVHHPROYNBJY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(aminomethyl)benzoic acid is a compound that has been studied for its potential applications . It’s also known as 4-carboxybenzylamine and has been noted for its ability to protect blood platelets in extracorporal circulation, decrease hemorrhage, and guard against secondary hyphema .

Synthesis Analysis

The synthesis of 4-(aminomethyl)benzoic acid involves a reaction with benzyl amine . The reaction is sealed and placed in a water bath for a certain period. After cooling, a solution is added and the reaction is swirled to mix, sealed, and placed back in the water bath .Molecular Structure Analysis

The structure of 4-(aminomethyl)benzoic acid includes a benzene ring with an amine group (-NH2) and a carboxyl group (-COOH) attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(aminomethyl)benzoic acid include the reaction with benzyl amine and the addition of a solution .Physical And Chemical Properties Analysis

The density of 4-(aminomethyl)benzoic acid is 1.2±0.1 g/cm3, the melting point is over 300 °C, the boiling point is 323.1±25.0 °C at 760 mmHg .科学研究应用

-

Cholinesterases and Monoamine Oxidase B Inhibitors

- Field : Pharmacology

- Application : A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

- Method : Starting from a previously reported potent MAO B inhibitor, single-point modifications at the benzyloxy or at the basic moiety were studied .

- Results : The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

-

Anticancer Plants

- Field : Herbal Medicine

- Application : The rising burden of cancer worldwide calls for an alternative treatment solution. Herbal medicine provides a very feasible alternative to western medicine against cancer .

- Method : This study is based on a meticulous literature review conducted through the search of relevant keywords in databases .

- Results : The detailed analysis of the research studies revealed that plants play an indispensable role in fighting different cancers such as breast, stomach, oral, colon, lung, hepatic, cervical, and blood cancer cell lines .

-

Antifibrinolytic Agent

-

Organic Synthesis

- Field : Organic Chemistry

- Application : AMPPA-HBr has been used in a variety of scientific research applications, including organic synthesis, catalysis, and the production of various compounds.

- Method : It has been used as a reagent in the synthesis of a variety of compounds, including 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, 4-amino-3-chlorobenzoic acid.

- Results : Not specified.

-

4-Aminocoumarin Derivatives

- Field : Organic Synthesis

- Application : 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- Method : Various synthetic methodologies have been developed for the synthesis of such a privileged precursor .

- Results : 4-Aminocoumarins attract more and more attention because of their wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .

-

Aminomethyl Group

- Field : Organic Chemistry

- Application : In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .

- Method : Usually aminomethyl groups feature tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .

- Results : Not specified .

-

Polymers as Antibacterial and Antibiofilm Agents

- Field : Biomedical Engineering

- Application : The growing prevalence of antimicrobial drug resistance in pathogenic bacteria is a critical threat to global health. Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

- Method : This review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .

- Results : Some progress has been made to achieve success in animal studies and in more realistic settings .

-

Reframing Primary Alkyl Amines as Aliphatic Building Blocks

- Field : Organic Chemistry

- Application : A persistent challenge in modern organic synthesis is the activation and transformation of bonds to C(sp 3) carbons at a level of versatility matching their C(sp 2) counterparts .

- Method : In considering potential aliphatic reactants to meet this challenge, alkyl halides stand out as a prototypical choice because they can deftly serve as synthetic equivalents to alkyl cations, radicals .

- Results : Not specified .

安全和危害

属性

IUPAC Name |

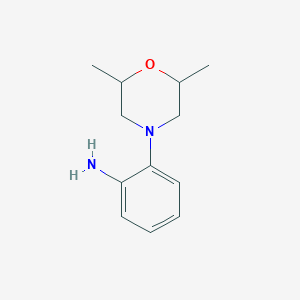

4-(aminomethyl)-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVHHPROYNBJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-cyclopropylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)